molecular formula C8H7BrO3 B1337650 4-Bromo-2-hydroxy-5-methoxybenzaldehyde CAS No. 63272-66-2

4-Bromo-2-hydroxy-5-methoxybenzaldehyde

Cat. No. B1337650
CAS RN: 63272-66-2
M. Wt: 231.04 g/mol
InChI Key: GOESFKNCRQYFCU-UHFFFAOYSA-N
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Description

“4-Bromo-2-hydroxy-5-methoxybenzaldehyde” is an organic compound that is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also known as 5-Bromoisovanillin .


Synthesis Analysis

The compound can be synthesized from 2-Bromo-5-hydroxy-4-methoxybenzaldehyde . It has been used in the synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol .


Molecular Structure Analysis

The empirical formula of the compound is C8H7BrO3 . The molecular weight is 231.04 . The SMILES string representation is COc1cc(Br)c(C=O)cc1O .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of ≥95 °C . It has a density of 1.7±0.1 g/cm^3 and a boiling point of 326.2±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Organic Compounds

4-Bromo-2-hydroxy-5-methoxybenzaldehyde: is utilized as a starting material in the synthesis of various organic compounds. Its structure is amenable to reactions that form complex molecules, which are often used in medicinal chemistry and materials science .

Antioxidant and Anticancer Activities

This compound has been used in the study of methylated and acetylated derivatives of natural bromophenols. These studies are significant as they explore the potential antioxidant and anticancer activities of these derivatives, which could lead to the development of new therapeutic agents .

Development of Radiolabeling Precursors

In nuclear medicine, 4-Bromo-2-hydroxy-5-methoxybenzaldehyde can be used to synthesize precursors for radiolabeling. This is crucial for creating compounds that can be tracked within the body to diagnose and treat various diseases .

Electroantennogram Response Studies

The compound has applications in entomology, particularly in studying the electroantennogram response of insects to plant-derived volatile compounds. This research can inform the development of pest control strategies that are more environmentally friendly .

Preparation of Tetradentate Schiff Base Compounds

Schiff base compounds have a wide range of applications, including catalysis and coordination chemistry4-Bromo-2-hydroxy-5-methoxybenzaldehyde is used in the preparation of these compounds, which can act as ligands for metal ions .

Halogenation Reactions

The bromine atom present in 4-Bromo-2-hydroxy-5-methoxybenzaldehyde makes it a suitable candidate for further halogenation reactions. These reactions are important in the field of synthetic chemistry, where halogenated compounds serve as key intermediates .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Pharmacokinetics

Its molecular weight (231.04 Da ) suggests it could be well-absorbed following oral administration. The presence of bromine, hydroxy, and methoxy groups might influence its distribution and metabolism. More research is needed to understand its pharmacokinetic properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Bromo-2-hydroxy-5-methoxybenzaldehyde . For instance, its stability could be affected by storage conditions, while its efficacy could be influenced by the presence of other compounds in the body.

properties

IUPAC Name

4-bromo-2-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOESFKNCRQYFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydroxy-5-methoxybenzaldehyde

Synthesis routes and methods

Procedure details

To a 200 mL round-bottomed flask containing 6.90 g (25.3 mmol) 2 acetoxy-4-bromo-5-methoxybenzaldehyde (2) in 100 mL of 1% aqueous methanol at room temperature was added 5 g K2CO3, and the mixture was allowed to stir at room temperature for 1 h, at which time TLC analysis indicated complete consumption of starting material and the presence of a slightly more polar compound as the only detectable product. The reaction mixture was then neutralized to pH 5 with the addition of 1N HCl, and the solvent was subsequently removed under diminished pressure. The residue was then dissolved in ethyl acetate (200 mL), washed successively with 1N HCl (1×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL), dried over NA2SO4, and concentrated under diminished pressure to give 4.97 g (85%) of the bromophenol as a brownish-red oily solid. A portion of this crude material was recrystallized from 2:1 hexanes/ethyl acetate to give white needles. 1H NMR (400 MHz, CDCl3) δ3.89 (s, 3H, OCH3), 6.97 and 7.27 (2s, 2×1H, Ar--H), 9.83 (s, 1H, OH), 10.71 ppm (s, 1H, CHO). The remainder of the material was carded on to the next step without further purification.
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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